7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Medicinal Chemistry Synthetic Methodology Building Blocks

7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate (CAS 1419590-70-7, molecular formula C9H14F3NO3, molecular weight 241.21 g/mol) is a spirocyclic amine derivative supplied as a trifluoroacetate (TFA) salt. This compound features a conformationally constrained spirocyclic scaffold, a structural motif increasingly prevalent in drug discovery due to its ability to confer favorable three-dimensionality and drug-like properties.

Molecular Formula C9H14F3NO3
Molecular Weight 241.21 g/mol
Cat. No. B7980773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate
Molecular FormulaC9H14F3NO3
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1CC2(CCOC2)NC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H13NO.C2HF3O2/c1-2-7(8-4-1)3-5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
InChIKeyKFTKMFBFGVUBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxa-1-azaspiro[4.4]nonane 2,2,2-Trifluoroacetate: Procurement and Differentiation Guide for Medicinal Chemistry Building Blocks


7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate (CAS 1419590-70-7, molecular formula C9H14F3NO3, molecular weight 241.21 g/mol) is a spirocyclic amine derivative supplied as a trifluoroacetate (TFA) salt [1]. This compound features a conformationally constrained spirocyclic scaffold, a structural motif increasingly prevalent in drug discovery due to its ability to confer favorable three-dimensionality and drug-like properties [2]. The TFA salt form is a common procurement specification for building blocks intended for medicinal chemistry, enabling immediate use in synthetic workflows without requiring a separate salt formation step.

7-Oxa-1-azaspiro[4.4]nonane TFA Salt: Why Salt Form and Scaffold Identity Are Critical for Reproducibility


In drug discovery, substituting a close analog like the free base (CAS 128389-81-1) or the hydrochloride salt (CAS 1620569-18-7) for 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate is not a trivial exchange. The choice of salt form directly impacts key physicochemical properties such as solubility, crystallinity, and stability, which in turn affect synthetic handling, purification efficiency, and the reproducibility of biological assay results [1]. The TFA salt offers specific advantages in terms of enhanced solubility in polar organic solvents and improved purification characteristics due to the non-nucleophilic, weakly coordinating nature of the trifluoroacetate counterion [2]. Furthermore, the unique spirocyclic core imparts conformational rigidity that can be essential for target engagement, a feature that is lost or altered in non-spirocyclic or even regioisomeric spirocyclic analogs .

7-Oxa-1-azaspiro[4.4]nonane TFA Salt: Quantified Differentiation Against Alternative Salts and Scaffolds


Enhanced Solubility and Synthetic Utility of TFA Salt vs. Free Base and HCl Salt

The trifluoroacetate salt form of spirocyclic amines confers superior solubility in polar aprotic and protic solvents compared to the corresponding free base. This is a class-level inference based on the known physicochemical behavior of TFA salts [1]. Specifically, the free base 7-Oxa-1-azaspiro[4.4]nonane (CAS 128389-81-1) is sparingly soluble in water and requires polar aprotic solvents like DMSO or DMF for dissolution . In contrast, the hydrochloride salt is reported to be readily soluble in water and ethanol . The TFA salt bridges this gap, providing enhanced solubility in a wider range of organic solvents while avoiding the nucleophilic chloride ion present in the hydrochloride salt, which can interfere with certain transition metal-catalyzed reactions [2].

Medicinal Chemistry Synthetic Methodology Building Blocks

Procurement-Ready Purity: 95% Minimum Specification Enables Direct Use

Vendor specifications indicate that 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate is commercially available with a minimum purity of 95% (HPLC/GC) [1]. This level of purity is comparable to the highest available specifications for the free base (95%) and the hydrochloride salt (95-98%) [2]. However, the TFA salt is explicitly marketed as a research-grade chemical building block, with suppliers noting its suitability for pharmaceutical R&D and quality control applications .

Quality Control Analytical Chemistry Procurement

Conformational Rigidity Advantage of Spirocyclic Core over Non-Spirocyclic Analogs

The spirocyclic framework of 7-Oxa-1-azaspiro[4.4]nonane provides a unique three-dimensional and conformationally constrained structure compared to non-spirocyclic piperidine or pyrrolidine analogs. Spirocyclic compounds are recognized as privileged scaffolds in drug discovery because their rigid, sp3-rich geometry can enhance target selectivity and improve drug-like properties such as metabolic stability and solubility [1]. This is a class-level inference for spirocyclic amines. While direct biological data for this specific TFA salt are absent, the presence of the spirocyclic core is a critical differentiator from simpler, more flexible amine building blocks, potentially reducing off-target effects by limiting the number of accessible conformations .

Medicinal Chemistry Conformational Analysis Drug Design

Distinct Molecular Weight and Formula for Accurate Inventory and Analytical Tracking

The TFA salt has a distinct molecular formula (C9H14F3NO3) and molecular weight (241.21 g/mol) compared to the free base (C7H13NO, 127.18 g/mol) and the hydrochloride salt (C7H14ClNO, 163.65 g/mol) [1]. This unambiguous mass difference is crucial for accurate inventory management, analytical method development (e.g., LC-MS), and stoichiometric calculations in synthetic procedures. The presence of the trifluoroacetate counterion also provides a characteristic 19F NMR handle, which is absent in the free base and hydrochloride salt .

Inventory Management Analytical Chemistry Procurement

7-Oxa-1-azaspiro[4.4]nonane TFA Salt: Recommended Procurement Scenarios Based on Quantitative Differentiation


Direct Use in Medicinal Chemistry for Parallel Synthesis and Library Production

Given its procurement-ready purity (≥95%) and the direct availability of the TFA salt, this compound is optimally suited for medicinal chemistry laboratories conducting parallel synthesis or building block library production. The TFA salt's enhanced solubility in organic solvents (inferred class-level advantage) facilitates handling in automated liquid handlers, while the avoidance of a separate salt formation step reduces overall synthesis time and variability [1]. The distinct molecular weight also simplifies inventory tracking [2].

Synthetic Elaboration via Amide Coupling or Cross-Coupling Reactions

The TFA salt form is often preferred over the hydrochloride salt for reactions where the nucleophilic chloride counterion could interfere, such as in palladium-catalyzed cross-couplings or when using strong bases [1]. The non-nucleophilic, weakly coordinating trifluoroacetate anion minimizes side reactions, making this salt a more versatile starting material for complex synthetic sequences. The spirocyclic core itself provides a rigid scaffold for exploring new chemical space [2].

Analytical Method Development Requiring a Distinct 19F NMR Handle

The trifluoroacetate counterion provides a unique 19F NMR signal, which can be leveraged as an internal standard or for monitoring reaction progress in fluorine-19 NMR spectroscopy [1]. This is a distinct advantage over the free base and hydrochloride salt, which lack fluorine. Laboratories equipped with 19F NMR capabilities can use this property for rapid, quantitative analysis without interfering with the proton signals of the spirocyclic scaffold [2].

Exploration of Spirocyclic Chemical Space in Drug Discovery

The spirocyclic scaffold is a privileged structure in drug discovery due to its enhanced three-dimensionality and conformational restriction, which can improve target selectivity and ADME properties [1]. Procuring this specific TFA salt allows researchers to directly incorporate a conformationally constrained spirocyclic amine into lead molecules, a strategy that is less accessible with simpler, more flexible amine building blocks. This is a class-level inference but a well-established principle in medicinal chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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